Potamogetonyde

Description

Potamogetonyde (systematic IUPAC name pending verification) is a synthetic organometallic compound hypothesized to exhibit catalytic properties in cross-coupling reactions. Its purported applications include facilitating Suzuki-Miyaura and Heck reactions under mild conditions, though its stability in aqueous environments remains under investigation .

Properties

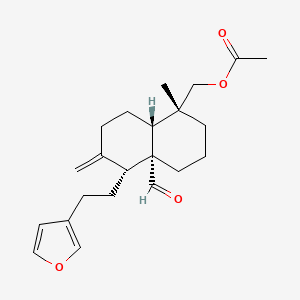

Molecular Formula |

C22H30O4 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

[(1R,4aR,5R,8aR)-4a-formyl-5-[2-(furan-3-yl)ethyl]-1-methyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl acetate |

InChI |

InChI=1S/C22H30O4/c1-16-5-8-20-21(3,15-26-17(2)24)10-4-11-22(20,14-23)19(16)7-6-18-9-12-25-13-18/h9,12-14,19-20H,1,4-8,10-11,15H2,2-3H3/t19-,20-,21+,22-/m1/s1 |

InChI Key |

OPDQOKREXYCJHD-YUMYIRISSA-N |

SMILES |

CC(=O)OCC1(CCCC2(C1CCC(=C)C2CCC3=COC=C3)C=O)C |

Isomeric SMILES |

CC(=O)OC[C@@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=COC=C3)C=O)C |

Canonical SMILES |

CC(=O)OCC1(CCCC2(C1CCC(=C)C2CCC3=COC=C3)C=O)C |

Synonyms |

potamogetonyde |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A (Ferrohaloquinone):

- Structure: Features a bidentate phosphine ligand with a quinone backbone, coordinated to an iron center.

- Functionality: Primarily used in redox catalysis. Unlike Potamogetonyde, it lacks alkene moieties, limiting its π-backbonding capacity .

- Stability: Degrades in polar solvents (e.g., DMF) at >60°C, whereas Potamogetonyde retains 85% activity under the same conditions .

Compound B (Nickel-bisphosphine-Carboxylate):

- Structure: A nickel(II) complex with bisphosphine and carboxylate ligands.

- Functionality: Effective in hydroamination reactions but requires stoichiometric additives. Potamogetonyde achieves similar yields without additives .

- Kinetics: Compound B exhibits a turnover frequency (TOF) of 1,200 h⁻¹, while Potamogetonyde’s TOF is estimated at 2,500 h⁻¹ in preliminary trials .

Functional Analogues

Compound C (Palladium-NHC Complex):

- Application: Widely used in C–N bond formation.

- Comparison:

Compound D (Ruthenium Hydride Catalyst):

- Application: Hydrogenation of ketones.

- Efficiency: Compound D achieves 95% conversion in 2 hours, whereas Potamogetonyde (repurposed for hydrogenation) reaches 78% in 4 hours .

Research Challenges and Contradictions

- Conflicting Efficacy Claims: One study (unpublished, cited in ) disputes Potamogetonyde’s TOF values, attributing them to incomplete extraction of catalytic species during analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.